6-[(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid I is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques. The initial substrate, acetyl-coenzyme A, undergoes a series of enzymatic reactions in the mevalonate pathway to produce lanosterol, which is then oxidized and cyclized to form ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid I involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic pathway optimization are also explored to increase production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid I, each with unique pharmacological properties .
Scientific Research Applications
Ganoderic acid I has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and liver disorders.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
Ganoderic acid I exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.
Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
Ganoderic acid I is compared with other similar compounds such as ganoderic acids A, B, and C:
Ganoderic Acid A: Known for its hepatoprotective and anti-tumor effects.
Ganoderic Acid B: Exhibits strong anti-inflammatory and antioxidant activities.
Ganoderic Acid C: Demonstrates significant immunomodulatory and anticancer properties.
Ganoderic acid I is unique due to its specific molecular structure and the distinct pharmacological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
98665-20-4 |
---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(2R,6S)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-21,32,34,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,27+,28-,29+,30+/m1/s1 |
InChI Key |
ZWMMEKXOLCCKLA-OCYWOBKISA-N |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@](C)([C@@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O |
SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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